

Application Notes and Protocols for Enrofloxacin Analysis in Animal Tissues

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Compound of Interest

Compound Name: Enrofloxacin-d5

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These application notes provide detailed protocols for the sample preparation of various animal tissues for the analysis of enrofloxacin and its primary metabolite, ciprofloxacin. The described methods are based on established and validated techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in animals.[1][2] Its extensive use, however, raises concerns about the potential for drug residues in animal-derived food products, which can pose risks to human health, including the development of antibiotic resistance.[3][4] Therefore, robust and reliable analytical methods are crucial for monitoring enrofloxacin and ciprofloxacin levels in edible animal tissues to ensure food safety and compliance with regulatory limits.[5][6]

This document outlines detailed sample preparation protocols for the extraction and clean-up of enrofloxacin and ciprofloxacin from various animal tissues, including muscle, liver, kidney, and fish, prior to chromatographic analysis.

Analytical Methods Overview

The prepared samples can be analyzed using various techniques, with High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common and reliable methods.^{[3][5][7]} LC-MS/MS, in particular, offers high sensitivity and selectivity for the accurate quantification of enrofloxacin and its metabolites.^{[5][8]}

Data Presentation: Performance of Sample Preparation Methods

The following tables summarize the quantitative performance data of different sample preparation methods for enrofloxacin and ciprofloxacin in various animal tissues.

Table 1: Recovery Rates of Enrofloxacin and Ciprofloxacin

Tissue	Extraction Method	Analyte	Fortification Level (ng/g)	Recovery Rate (%)	Reference
Chicken Muscle	LLE	Enrofloxacin	3.9 - 250	86.67	[9]
Chicken Muscle	SPE	Enrofloxacin	40, 60, 80	82.5 - 111.1	[10]
Chicken Liver	SPE	Enrofloxacin	75, 150, 250 µg/kg	Not specified	
Chicken Kidney	SPE	Enrofloxacin	40, 60, 80	82.5 - 111.1	[10]
Fish Muscle	QuEChERS	Enrofloxacin	Not specified	70 - 120	[11]
Bovine, Ovine, Caprine Milk	SPE	Enrofloxacin	Not specified	73 - 113	[12]
Yellow River Carp Tissues	LLE	Enrofloxacin	Not specified	> 86.72	[13]
Chicken Tissues (Muscle, Liver, Kidney, Fat, Skin)	SPE	Enrofloxacin & Ciprofloxacin	1 - 5 ng/g	93 - 115	[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Tissue	Extraction Method	Analyte	LOD	LOQ	Reference
Chicken Muscle	LLE	Enrofloxacin	0.48 µg/mL	3.9 µg/mL	[9]
Edible Animal Tissues	SPE	Enrofloxacin	200 pg	Not specified	[10]
Chicken Liver	DLLME-HPLC	Enrofloxacin	5 µg/kg	Not specified	[7]
Chicken Liver	DLLME-HPLC	Ciprofloxacin	16 µg/kg	Not specified	[7]
Yellow River Carp Tissues	LLE	Enrofloxacin & Ciprofloxacin	0.005 µg/g	0.01 µg/g	[14]
Chicken Tissues (Muscle, Liver, Kidney, Fat, Skin)	SPE	Enrofloxacin & Ciprofloxacin	Not specified	1 - 5 ng/g	[8]
Aquatic Products	LLE	Enrofloxacin & Ciprofloxacin	0.1 µg/kg	1 µg/kg	

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Chicken Muscle

This protocol is adapted from a method for the extraction of enrofloxacin from chicken muscle. [9]

Materials and Reagents:

- Phosphate buffer

- Dichloromethane
- Mobile phase for HPLC
- 0.45 μm nylon membrane filter
- Centrifuge
- Thermostatic bath
- Vortex mixer

Procedure:

- Weigh 1 g of homogenized chicken muscle into a centrifuge tube.
- Add 4 mL of phosphate buffer and homogenize.
- Add 8 mL of dichloromethane, shake for 2 minutes, and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the solvent layer to a fresh tube.
- Re-extract the tissue pellet with an additional 3 mL of dichloromethane by shaking for 2 minutes and centrifuging.
- Combine the solvent layers and filter through a phase separator silicone-treated filter.
- Evaporate the filtrate to dryness at 50°C in a thermostatic bath.
- Reconstitute the residue in 500 μL of the mobile phase.
- Filter the solution through a 0.45 μm nylon membrane before injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Edible Animal Tissues

This protocol is a general procedure based on methods developed for the determination of fluoroquinolones in various animal tissues.[10]

Materials and Reagents:

- Phosphate buffer (pH 7.4)
- Methanol
- Deionized water
- Acetonitrile
- 2% Hydrochloric acid in methanol
- C18 SPE cartridges
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Procedure:

- Weigh 2 g of minced tissue sample (muscle or liver) into a plastic centrifuge tube.
- Add 10 mL of phosphate buffer (pH 7.4).
- Vortex for 2 minutes and then centrifuge for 10 minutes at 4400 g.
- Filter the supernatant using a syringe filter.
- Activate a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Apply 0.5 mL of the filtered supernatant to the SPE cartridge.
- Wash the cartridge with 0.25 mL of water, then 0.5 mL of water, and finally 0.5 mL of acetonitrile.

- Dry the cartridge by passing a stream of nitrogen through it for 2 minutes.
- Elute the analytes with 0.1 mL of methanol containing 2% hydrochloric acid followed by 1.4 mL of deionized water.
- Transfer the eluate to an autosampler vial for analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fish Muscle

This protocol is a modified QuEChERS method for the extraction of multiclass antibiotics, including enrofloxacin, from fish muscle.[11]

Materials and Reagents:

- Acetonitrile with 1% formic acid
- Anhydrous sodium sulfate
- n-hexane
- Water-methanol (75:25, v/v)
- Centrifuge
- Vortex mixer
- Ultrasonic bath
- Rotary evaporator
- 0.22 µm organic phase membrane filters

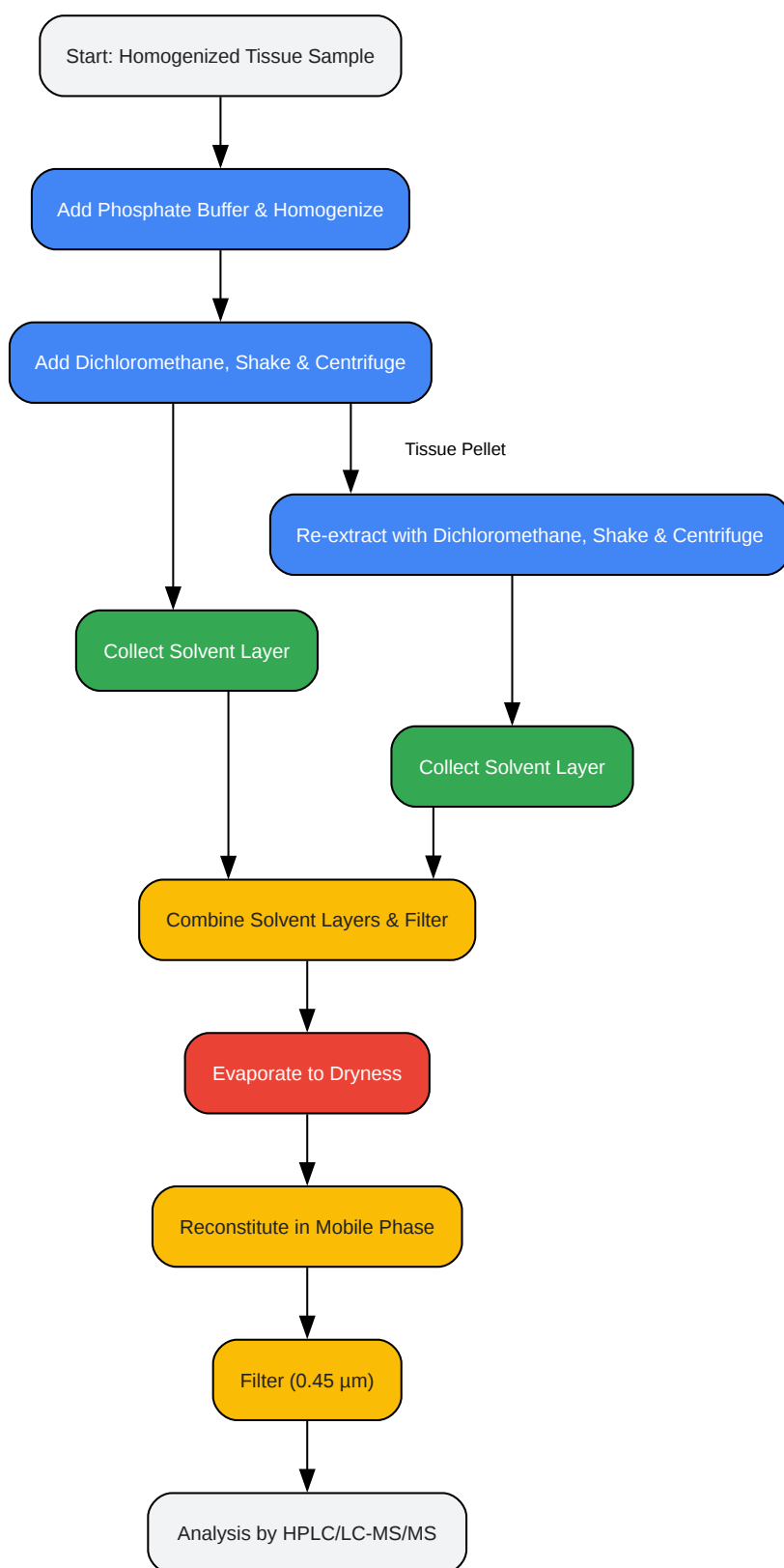
Procedure:

- Weigh 5 g of the homogenized fish muscle sample into a 50 mL centrifuge tube.
- Add 10 g of anhydrous sodium sulfate and mix.

- Add 20 mL of acetonitrile containing 1% formic acid.
- Vortex for 1 minute, sonicate for 10 minutes, and then centrifuge at 8000 rpm for 5 minutes.
- Transfer the supernatant to a pear-shaped bottle.
- Repeat the extraction with another 20 mL of acetonitrile containing 1% formic acid and combine the supernatants.
- Evaporate the combined extracts to dryness in a rotary evaporator at 40°C.
- Reconstitute the residue with 1 mL of water-methanol (75:25, v/v).
- Add 2 mL of n-hexane, vortex for 30 seconds, and centrifuge at 8000 rpm for 5 minutes.
- Filter the lower aqueous layer through a 0.22 μm organic phase membrane filter for analysis.

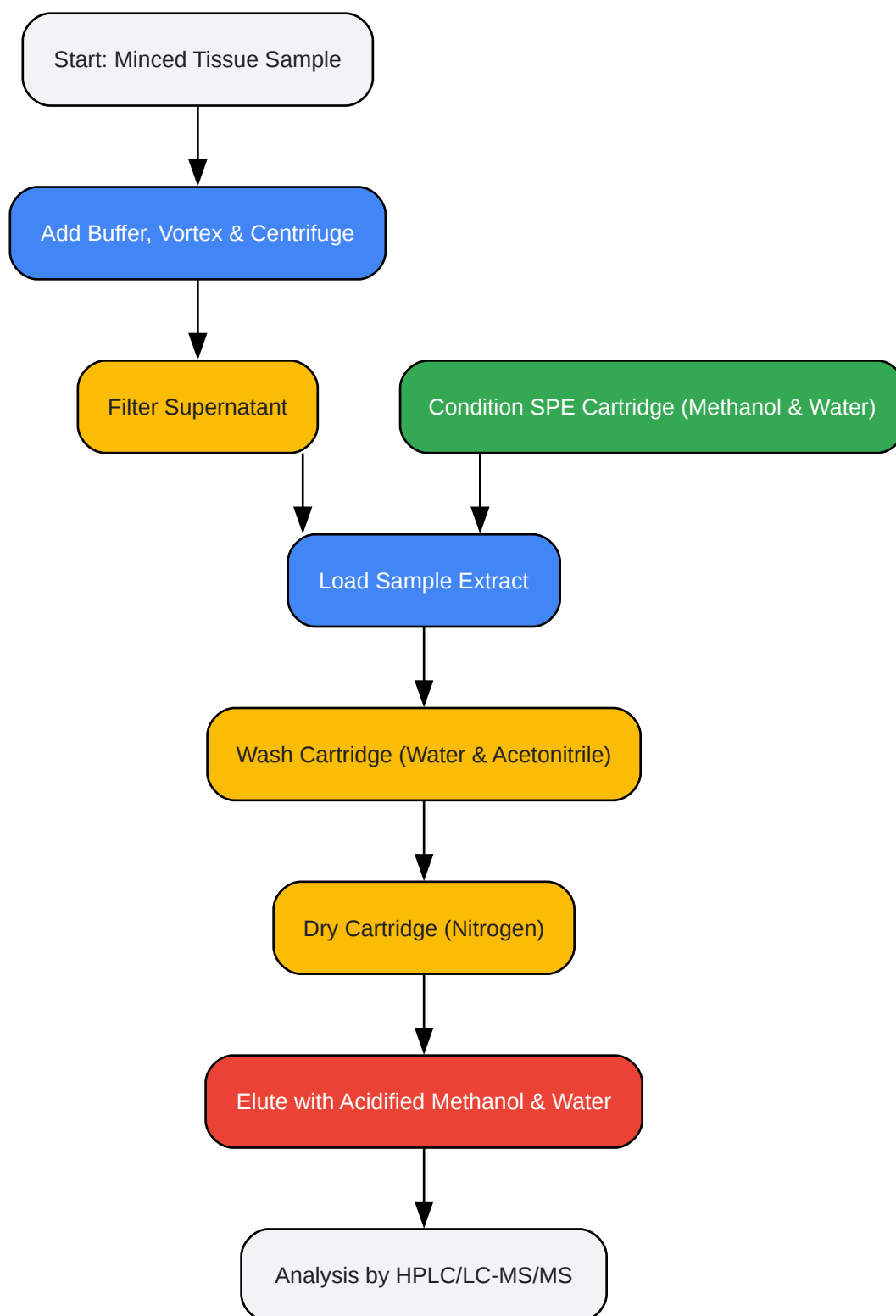
Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.



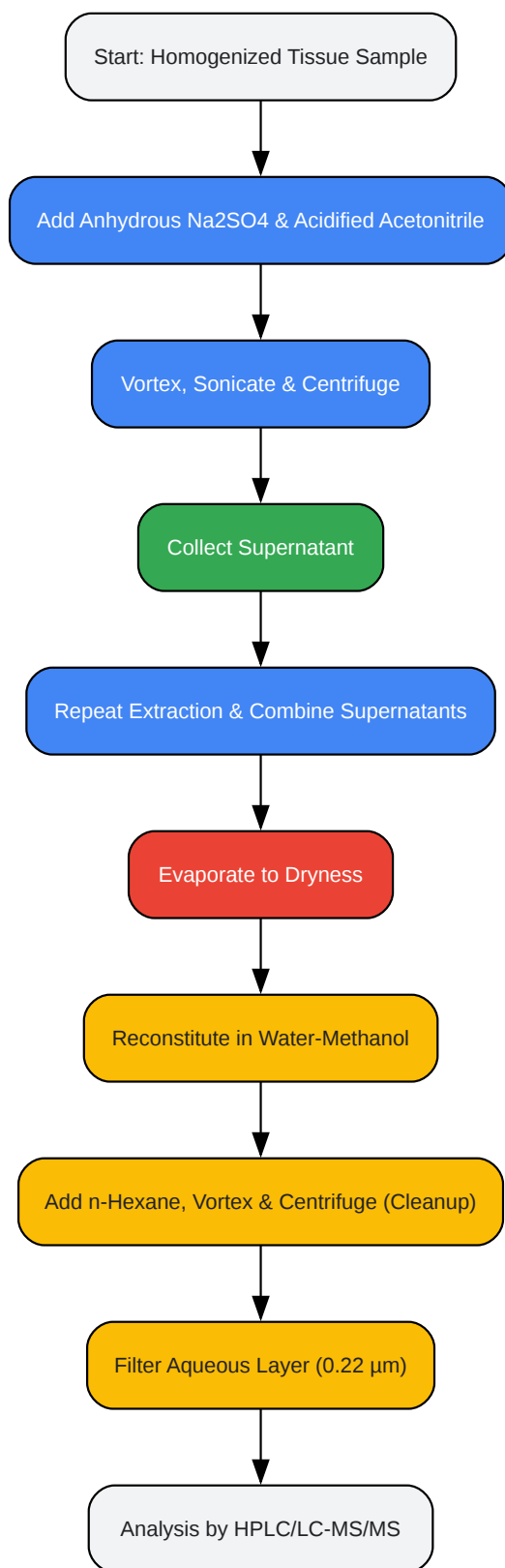
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Caption: Liquid-Liquid Extraction (LLE) Workflow.



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Caption: Solid-Phase Extraction (SPE) Workflow.



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Caption: QuEChERS Extraction Workflow.

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